盐酸叔丁基4-氨基哌啶-1-羧酸酯

描述

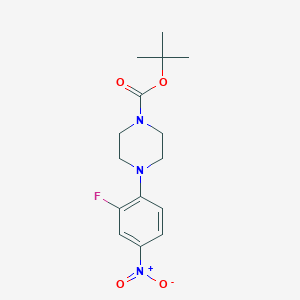

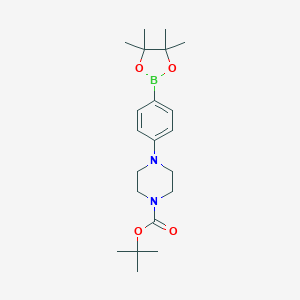

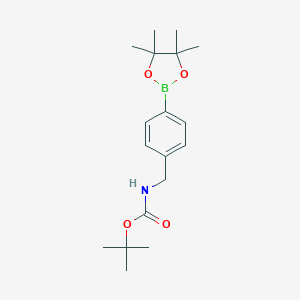

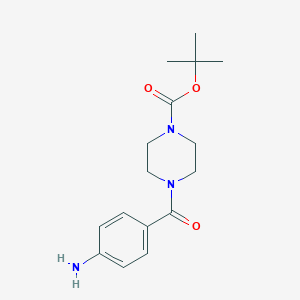

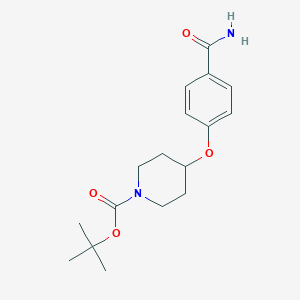

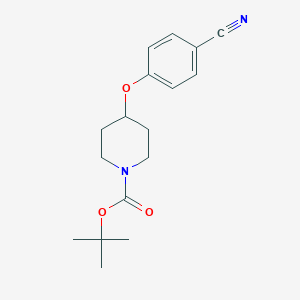

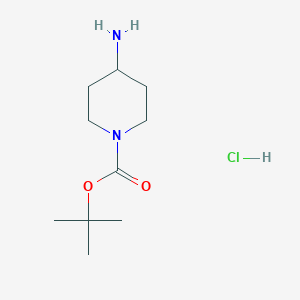

“tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride” is a chemical compound with the molecular formula C10H21N2O2 . It is also known by other names such as 4-amino-1-boc-piperidine, 1-boc-4-aminopiperidine, n-boc-4-aminopiperidine, and n-boc-4-amino-piperidine . This compound is used in various chemical reactions and has applications in the field of organic synthesis .

Molecular Structure Analysis

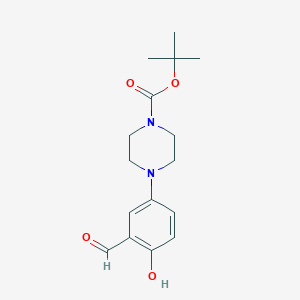

The molecular structure of “tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride” is characterized by the presence of a piperidine ring, which is a common feature in many organic compounds . The compound also contains an amino group and a carboxylate group, which contribute to its reactivity .Chemical Reactions Analysis

“tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride” can participate in a variety of chemical reactions. For instance, it can act as a semi-flexible linker in PROTAC development for targeted protein degradation . It can also be used in the synthesis of other complex organic compounds .Physical And Chemical Properties Analysis

“tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride” is a solid compound with a molecular weight of 201.29 g/mol . It has a high GI absorption and is BBB permeant . Its water solubility is classified as very soluble .科学研究应用

Synthesis of Bromodomain Inhibitors

This compound is used in the synthesis of bromodomain inhibitors, which are significant in the study of epigenetics and potential treatments for cancer. Bromodomains are involved in regulating gene expression by recognizing acetylated lysine residues on histone proteins .

HepG2 Cell Cycle Inhibitors

It serves as a precursor in creating HepG2 cell cycle inhibitors. These inhibitors are used in anti-tumor therapy, particularly targeting the HepG2 cell line, a human liver cancer cell line .

SIRT2 Inhibitors

The compound is utilized as a starting material in the synthesis of N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides, which act as silent information regulator human type 2 (SIRT2) inhibitors. SIRT2 is an enzyme involved in various cellular processes, including aging, transcription, and stress response .

Microwave-Assisted Solid-Phase Synthesis

It is employed in microwave-assisted solid-phase synthesis techniques to create N-substituted piperidines, which are valuable in medicinal chemistry for their pharmacological properties .

Cdk5/p25 Kinase Inhibitors

As a reactant, it contributes to the synthesis of Cdk5/p25 kinase inhibitors. These inhibitors have potential therapeutic applications in neurodegenerative diseases like Alzheimer’s due to their role in regulating neuronal signaling .

Antimalarial Agents

The compound is also used in creating antimalarial agents. Malaria is a life-threatening disease caused by parasites that are transmitted to people through the bites of infected mosquitoes .

Cyclin-Dependent Kinase Inhibitors

It aids in synthesizing selective cyclin-dependent kinase 4/6 inhibitors, which have implications in cancer treatment by interfering with cell cycle progression .

IKKβ Inhibitors

This chemical reagent is involved in the production of IKKβ inhibitors, which can play a role in treating inflammatory diseases due to their effect on the NF-κB signaling pathway .

作用机制

Target of Action

Tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride, also known as 4-Amino-1-Boc-piperidine hydrochloride, is a chemical reagent used in the preparation of various pharmaceutical compounds . It has been shown to inhibit human T lymphocyte proliferation in vitro and inhibit HIV replication in infected patients . The primary target of this compound is the CCR5 receptor, which is located on the surface of hematopoietic cells .

Mode of Action

The compound interacts with its target, the CCR5 receptor, by binding to it and inhibiting its function . This interaction results in the inhibition of human T lymphocyte proliferation and HIV replication .

Biochemical Pathways

The compound’s action affects the biochemical pathways involved in T lymphocyte proliferation and HIV replication . By inhibiting the CCR5 receptor, it disrupts the normal functioning of these pathways, leading to a decrease in T lymphocyte proliferation and HIV replication .

Result of Action

The result of the compound’s action is a decrease in T lymphocyte proliferation and HIV replication . This can potentially lead to a decrease in the progression of diseases where these processes play a critical role.

安全和危害

未来方向

属性

IUPAC Name |

tert-butyl 4-aminopiperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12;/h8H,4-7,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOQZAJAQQKCNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373197 | |

| Record name | tert-Butyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride | |

CAS RN |

189819-75-8 | |

| Record name | tert-Butyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。